3-Cyclohexyloxybenzamide
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Overview
Description
3-Cyclohexyloxybenzamide (also known as CXB) is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CXB involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, CXB reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
CXB has been found to exhibit interesting biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CXB has been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). CXB has also been found to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of CXB is that it is relatively easy to synthesize and purify. Additionally, CXB has been found to be stable under a wide range of conditions, making it suitable for use in various lab experiments. However, one of the limitations of CXB is that it is not very water-soluble, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on CXB. One area of research could be the development of CXB derivatives with improved pharmacological properties. Another area of research could be the investigation of the potential use of CXB as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research could be conducted on the mechanism of action of CXB and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, CXB is a chemical compound that has been studied for its potential use in various scientific research applications. It is relatively easy to synthesize and purify and has been found to exhibit interesting biochemical and physiological effects. CXB has the potential to be used as a therapeutic agent for the treatment of neurodegenerative diseases and as a tool compound in the development of new drugs. Further research is needed to fully understand the mechanism of action of CXB and its potential applications.
Synthesis Methods
The synthesis of CXB involves the reaction between 3-hydroxybenzoic acid and cyclohexylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
CXB has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. CXB has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CXB has been studied for its potential use as a tool compound in the development of new drugs.
properties
IUPAC Name |
3-cyclohexyloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERDXDSNMDACLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyloxybenzamide |
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